molecular formula C14H13N3O2 B2378228 3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]quinazolin-4-one CAS No. 1002468-22-5

3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]quinazolin-4-one

Cat. No.: B2378228
CAS No.: 1002468-22-5
M. Wt: 255.277
InChI Key: XYBLAXVQXIYHML-UHFFFAOYSA-N
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Description

3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]quinazolin-4-one is a heterocyclic compound that combines the structural features of quinazolinone and oxazole. Quinazolinones are known for their diverse biological activities, while oxazole derivatives have been extensively studied for their medicinal properties. This compound, therefore, holds significant potential in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]quinazolin-4-one typically involves the condensation of 3,5-dimethyl-4-formyl-1,2-oxazole with 4-aminoquinazolin-2-one under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]quinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can yield reduced forms of the compound, which may exhibit different biological activities.

    Substitution: The oxazole and quinazolinone rings can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted quinazolinone and oxazole derivatives, which may have enhanced or modified biological activities.

Scientific Research Applications

3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]quinazolin-4-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways, thereby exerting anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]quinazolin-2-one
  • 3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]benzoxazin-4-one
  • 3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]benzothiazolin-4-one

Uniqueness

3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]quinazolin-4-one is unique due to its combined structural features of quinazolinone and oxazole, which confer distinct biological activities

Properties

IUPAC Name

3-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c1-9-12(10(2)19-16-9)7-17-8-15-13-6-4-3-5-11(13)14(17)18/h3-6,8H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYBLAXVQXIYHML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2C=NC3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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